molecular formula C21H27NO4S B6561966 2-(4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide CAS No. 1091108-19-8

2-(4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide

Cat. No.: B6561966
CAS No.: 1091108-19-8
M. Wt: 389.5 g/mol
InChI Key: CAGGLRRMTHPNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl, phenyloxan, and sulfonamide groups would likely influence its three-dimensional shape and possibly its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For instance, a compound identified in a high-throughput screening campaign was found to enhance the expression of Oct3/4, a key transcription factor involved in maintaining pluripotency in stem cells .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-25-20-9-7-18(8-10-20)11-16-27(23,24)22-17-21(12-14-26-15-13-21)19-5-3-2-4-6-19/h2-10,22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGGLRRMTHPNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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